2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
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Overview
Description
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a complex organic compound that features a thiazole ring and an indole derivative. The thiazole ring is known for its diverse biological activities, while the indole nucleus is widely recognized for its pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The indole nucleus can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at specific positions on the thiazole and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the indole nucleus can produce different indoline derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its unique structure and biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, while the indole nucleus can bind to various biological targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit diverse biological activities.
Indole Derivatives: Compounds such as indole-3-acetic acid and various synthetic indole derivatives are known for their pharmacological potential.
Uniqueness
What sets 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone apart is the combination of the thiazole and indole rings in a single molecule. This unique structure may confer a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these rings.
Properties
Molecular Formula |
C24H22FN3O3S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C24H22FN3O3S/c1-30-21-6-3-14(9-22(21)31-2)24-26-16(13-32-24)11-23(29)28-8-7-20-18(12-28)17-10-15(25)4-5-19(17)27-20/h3-6,9-10,13,27H,7-8,11-12H2,1-2H3 |
InChI Key |
FRCFEBXZWWWSCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F)OC |
Origin of Product |
United States |
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